molecular formula C23H18ClN5O2S B2719040 7-chloro-N-(3,4-dimethylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 904578-49-0

7-chloro-N-(3,4-dimethylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine

货号: B2719040
CAS 编号: 904578-49-0
分子量: 463.94
InChI 键: IEPPVLPQONPVIP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

7-chloro-N-(3,4-dimethylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a useful research compound. Its molecular formula is C23H18ClN5O2S and its molecular weight is 463.94. The purity is usually 95%.
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生物活性

7-Chloro-N-(3,4-dimethylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine (CAS Number: 904578-49-0) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its structure, synthesis, and various biological properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C23H18ClN5O2SC_{23}H_{18}ClN_{5}O_{2}S with a molecular weight of 463.9 g/mol. It features a triazoloquinazoline framework known for its diverse biological activities.

PropertyValue
Molecular Formula C23H18ClN5O2S
Molecular Weight 463.9 g/mol
CAS Number 904578-49-0

Synthesis

The synthesis of this compound typically involves the coupling of various aromatic amines with sulfonyl chlorides and triazole derivatives. Detailed methodologies can be found in specialized chemical literature.

Anticancer Properties

Research has indicated that compounds related to the triazoloquinazoline class exhibit significant anticancer activity. For instance, studies have shown that derivatives can inhibit cell proliferation in various cancer cell lines:

  • In vitro studies demonstrated that the compound exhibits antiproliferative effects against several human cancer cell lines, including those associated with leukemia and solid tumors. The mechanism appears to involve cell cycle arrest and induction of apoptosis at higher concentrations .

The biological activity of this compound is believed to stem from its ability to interact with multiple biochemical pathways:

  • Kinase Inhibition : Preliminary data suggest that the compound may inhibit specific kinases involved in cancer progression. For example, it has been shown to stabilize kinases like MEK5 and DYRK2, which are critical in signaling pathways related to cell growth and survival .
  • Antimicrobial Activity : Compounds within this class also demonstrate broad-spectrum antimicrobial properties, suggesting potential applications in treating infections alongside cancer therapy.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazoloquinazolines. Variations in substituents on the phenyl rings significantly influence potency:

SubstituentEffect on Activity
Dimethyl groupsEnhance cytotoxicity
Ethoxy groupsModerate activity
Sulfonyl moietyEssential for maintaining activity

Case Studies

科学研究应用

Structural Features

The compound features a triazole ring fused with a quinazoline moiety, along with a phenylsulfonyl group and a chloro-substituted aromatic ring. These structural characteristics contribute to its unique chemical properties and biological activities.

Anticancer Activity

Research has indicated that triazoloquinazolines exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells. The presence of the phenylsulfonyl group is believed to enhance the anticancer activity through interactions with specific cellular pathways.

Antimicrobial Properties

The antimicrobial efficacy of triazoloquinazolines has been documented in various studies. Compounds within this class have shown activity against a range of bacterial strains. The mechanism often involves the disruption of bacterial cell wall synthesis or interference with protein synthesis.

Phosphodiesterase Inhibition

Phosphodiesterases (PDEs) are enzymes that regulate intracellular signaling pathways. The inhibition of specific PDEs by compounds like 7-chloro-N-(3,4-dimethylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine can lead to increased levels of cyclic AMP (cAMP), which is beneficial in treating inflammatory diseases and certain types of cancers .

Synthesis of Novel Derivatives

The synthesis of derivatives from this compound has been explored to enhance its biological activity. For example, modifications to the phenylsulfonyl group or variations in the triazole moiety can yield compounds with improved potency against specific targets.

Case Study 1: Anticancer Activity Evaluation

In a study published in Molecular Pharmacology, derivatives of triazoloquinazolines were synthesized and tested for their anticancer effects on various cancer cell lines. The results indicated that certain modifications to the quinazoline structure significantly enhanced cytotoxicity against breast cancer cells .

Case Study 2: Antimicrobial Testing

A comprehensive study assessed the antimicrobial properties of several triazoloquinazoline derivatives against Gram-positive and Gram-negative bacteria. The findings revealed that some derivatives exhibited potent antibacterial activity, making them candidates for further development as antibiotics .

Case Study 3: PDE Inhibition Studies

Research conducted on PDE7 inhibitors demonstrated that compounds similar to this compound could effectively modulate cAMP levels in inflammatory models. This suggests potential therapeutic applications in treating conditions like asthma and chronic obstructive pulmonary disease (COPD) .

常见问题

Q. What synthetic strategies are recommended for preparing 7-chloro-N-(3,4-dimethylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine?

Basic
The synthesis typically involves a multi-step approach:

Core Formation : Cyclization of precursors (e.g., hydrazine derivatives) under reflux conditions to construct the triazoloquinazoline scaffold. Ethanol or dimethylformamide (DMF) are common solvents .

Functionalization : Introduction of the phenylsulfonyl and dimethylphenylamine groups via nucleophilic substitution or coupling reactions. For example, sulfonylation may involve reaction with benzenesulfonyl chloride under basic conditions .

Purification : Column chromatography with gradient elution (e.g., ethyl acetate/light petroleum mixtures) is critical for isolating high-purity products .

Q. Which spectroscopic and crystallographic methods are essential for confirming the molecular structure of this compound?

Basic

  • Nuclear Magnetic Resonance (NMR) : 1H^1 \text{H}- and 13C^{13} \text{C}-NMR identify substituent positions and verify regiochemistry. For example, aromatic protons in the dimethylphenyl group appear as distinct multiplets .
  • X-ray Crystallography : Resolves planar geometry of the triazoloquinazoline core and hydrogen-bonding patterns (e.g., N–H···O interactions in dimers) .
  • Mass Spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns .

Q. How can reaction conditions be optimized to improve synthetic yield for triazoloquinazoline derivatives?

Advanced

  • Temperature Modulation : Prolonged heating (e.g., 70–100°C for 24–72 hours) enhances cyclization efficiency .
  • Solvent Selection : Polar aprotic solvents like DMF improve solubility of intermediates, while ethanol minimizes side reactions .
  • Catalysis : Triethylamine or other bases accelerate sulfonylation and coupling steps .
  • Workflow Adjustments : Real-time monitoring via TLC ensures reaction completion before purification .

Q. What methodologies are used to evaluate the antimicrobial activity of triazoloquinazoline derivatives?

Advanced

  • Agar Dilution Assays : Compounds are tested against standard strains (e.g., Staphylococcus aureus, Candida albicans) using Mueller-Hinton agar. Minimum inhibitory concentrations (MICs) are determined relative to controls like ketoconazole .
  • Structure-Activity Relationships (SAR) : Modifications at the 5- and 7-positions (e.g., halogenation, aryl substitution) are correlated with potency .
  • Synergistic Studies : Combinations with known antibiotics assess enhancement effects .

Q. How should researchers resolve contradictions in reported biological activity data for this compound class?

Advanced

  • Standardized Protocols : Adopt consistent microbial strains, growth media, and incubation conditions to minimize variability .
  • Comparative Replication : Reproduce conflicting studies using identical synthetic batches and assay parameters.
  • Meta-Analysis : Pool data from multiple studies to identify trends (e.g., chlorine substitution at position 7 enhances antifungal activity) .

Q. What safety precautions are critical when handling reactive intermediates during synthesis?

Basic

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Perform sulfonylation and cyclization steps in a fume hood to avoid inhalation of volatile reagents .
  • Waste Management : Neutralize acidic/byproduct streams before disposal .

Q. How can computational modeling complement experimental studies on this compound’s bioactivity?

Advanced

  • Docking Simulations : Predict binding affinity to target enzymes (e.g., fungal CYP51) using software like AutoDock .
  • QSAR Modeling : Correlate electronic properties (e.g., Hammett constants of substituents) with antimicrobial activity .
  • ADMET Prediction : Tools like SwissADME estimate pharmacokinetic profiles to prioritize derivatives for in vivo testing .

Q. What strategies validate the planar geometry of the triazoloquinazoline core?

Advanced

  • Crystallographic Refinement : Analyze bond lengths and angles (e.g., C–N bonds in the triazole ring ≈ 1.32 Å) to confirm planarity .
  • Torsional Angle Analysis : Assess dihedral angles between fused rings; deviations >10° suggest non-planar distortions .
  • Comparative Studies : Overlay X-ray structures of analogs (e.g., triazolopyridines) to identify conserved geometric features .

Q. How do researchers compare the bioactivity of this compound with structurally similar analogs?

Advanced

  • Pharmacophore Mapping : Identify critical functional groups (e.g., sulfonyl, chloro) shared across active derivatives .
  • In Vitro Profiling : Test analogs against identical enzyme targets (e.g., tyrosine kinases) using fluorescence-based assays .
  • Meta-Data Analysis : Compile literature data into heatmaps to visualize activity trends across substituent variations .

Q. What experimental designs are recommended for in vivo pharmacological testing?

Advanced

  • Randomized Block Designs : Assign treatment groups to account for variability in animal models (e.g., tumor size in xenograft studies) .
  • Dose Escalation : Determine maximum tolerated doses (MTDs) using log-scale increments .
  • Control Groups : Include vehicle-only and reference drug (e.g., gefitinib) arms to contextualize efficacy .

属性

IUPAC Name

3-(benzenesulfonyl)-7-chloro-N-(3,4-dimethylphenyl)triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN5O2S/c1-14-8-10-17(12-15(14)2)25-21-19-13-16(24)9-11-20(19)29-22(26-21)23(27-28-29)32(30,31)18-6-4-3-5-7-18/h3-13H,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEPPVLPQONPVIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC3=C(N=NN3C4=C2C=C(C=C4)Cl)S(=O)(=O)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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